5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
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Description
5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is the gastric H,K-ATPase . This enzyme is responsible for the final step in the production of gastric acid, and its inhibition results in decreased stomach acidity .
Mode of Action
The compound inhibits the gastric H,K-ATPase in a potassium-competitive manner . It binds to the enzyme in a way that is strictly K(+)-competitive, with a Ki of 10 nM at pH 7 . This means that it competes with potassium for binding to the enzyme, thereby inhibiting its function .
Biochemical Pathways
By inhibiting the gastric H,K-ATPase, the compound disrupts the production of gastric acid . This has downstream effects on the digestive process, as gastric acid plays a crucial role in breaking down food and activating digestive enzymes .
Pharmacokinetics
The compound has a slow dissociation rate from the isolated ATPase, with the t(1/2) being 7.5 h in 20 mM KCl at pH 7 . This suggests that it may have a long-lasting effect on gastric acid secretion . .
Result of Action
The inhibition of gastric H,K-ATPase by the compound results in a decrease in gastric acid secretion . This can help to alleviate symptoms in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, where excess stomach acid is a problem .
Properties
IUPAC Name |
6-methyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-5-14-15(7-11)19-16(18-14)12-9-20(10-12)23(21,22)13-3-2-6-17-8-13/h2-8,12H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFNTYOVJFJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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